2-(Aminomethyl)-5-chlorophenol;hydrochloride
Description
2-(Aminomethyl)-5-chlorophenol hydrochloride is a phenolic compound featuring an aminomethyl group (-CH2NH2) at the 2-position and a chlorine substituent at the 5-position of the benzene ring. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
2-(aminomethyl)-5-chlorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTFIVKHSZZGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chlorophenol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorophenol.
Aminomethylation: The 5-chlorophenol undergoes aminomethylation, where an aminomethyl group is introduced. This can be achieved using formaldehyde and a suitable amine under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification processes such as crystallization or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chlorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-(Aminomethyl)-5-chlorophenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-chlorophenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. The chlorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Aminophenol Hydrochlorides
Compounds with halogen substitutions at the 5-position of the benzene ring are structurally closest to 2-(Aminomethyl)-5-chlorophenol hydrochloride. Key examples include:
Key Observations :
- Substituent Effects : Chlorine (atomic radius: 0.99 Å) and bromine (1.14 Å) influence steric and electronic properties, affecting reactivity. Brominated analogs may exhibit higher molecular weight and lipophilicity compared to chlorinated derivatives .
- Synthetic Efficiency : The brominated compound (36.1% yield) is synthesized more efficiently than the chlorinated analog (25.0%), possibly due to differences in reaction kinetics during acid hydrolysis .
- Fluorinated Analog: 5-(Aminomethyl)-2-fluorophenol HCl demonstrates positional isomerism, with fluorine at the 2-position instead of chlorine. Fluorine’s electronegativity may enhance hydrogen-bonding interactions, impacting solubility and biological activity .
Functional Group Variations
Nitroso and Dimethylamino Derivatives
- 5-(Dimethylamino)-2-nitrosophenol hydrochloride (C8H11ClN2O2): Features a nitroso (-NO) and dimethylamino (-N(CH3)2) group. The nitroso group introduces redox activity, making it suitable for applications in dye chemistry or catalysis .
- Contrast: Unlike 2-(Aminomethyl)-5-chlorophenol HCl, this compound lacks a primary amine, reducing its utility in condensation reactions for drug discovery .
Imidazole-Derived Phenolic Hydrochlorides
- Im1Phl (C18H20ClN3O3): A bifunctional phenolic compound with an imidazole ring. The imidazole moiety confers antioxidant properties, as demonstrated in studies of bifunctional 2H-imidazole-derived phenolics .
- Contrast: The increased molecular complexity and antioxidant functionality distinguish it from simpler aminophenol hydrochlorides like 2-(Aminomethyl)-5-chlorophenol HCl .
Pharmacologically Active Hydrochlorides
Several hydrochlorides with phenolic or aminomethyl groups are used in therapeutics, highlighting structural parallels but divergent applications:
Key Observations :
- Aminophenol vs. Tetralin/Sulfonamide Scaffolds: Rotigotine’s tetralin structure enables blood-brain barrier penetration, unlike 2-(Aminomethyl)-5-chlorophenol HCl, which lacks such pharmacokinetic optimization .
- Clinical Relevance : Metoclopramide’s 5-chloroaniline moiety shares partial similarity with the target compound but incorporates additional functional groups (e.g., methoxy, sulfonamide) for receptor targeting .
Biological Activity
2-(Aminomethyl)-5-chlorophenol;hydrochloride, often referred to as a chlorophenol derivative, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an amino group and a chlorophenol moiety, which contribute to its biological properties. The presence of the chlorine atom at the 5-position enhances its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
- Case Study : In a study involving MCF-7 cells, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, making it a candidate for further research in neuropharmacology.
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 15 | Competitive |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its chlorophenolic structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, leading to alterations in their functions.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : The induction of apoptosis may be mediated through oxidative stress pathways or by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins.
Research Findings
Recent studies have expanded on the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its role as a lead compound for developing new antimicrobial agents due to its favorable pharmacokinetic properties .
- Another investigation focused on its anticancer effects, reporting significant tumor growth inhibition in xenograft models treated with the compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Aminomethyl)-5-chlorophenol hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of 5-chloro-2-nitrobenzaldehyde followed by HCl salt formation. Key variables include:
- Catalyst selection : Use of palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
- Temperature control : Maintain 40–60°C during reduction to minimize side reactions .
- Acid concentration : Excess HCl (≥1.5 eq) ensures complete salt precipitation .
- Data Table : Comparison of Yields Under Different Conditions
| Catalyst | Temperature (°C) | HCl (eq) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 1.5 | 78 |
| Raney Ni | 60 | 2.0 | 65 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural confirmation?
- Analytical Workflow :
- NMR : H NMR (DMSO-) shows peaks at δ 7.35 (aromatic H), δ 4.10 (–CHNH), and δ 2.90 (NH) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS m/z 175.0 [M–Cl] confirms molecular ion .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?
- Solubility Profile :
- Water : High solubility (≥50 mg/mL) due to ionic interactions .
- Organic solvents : Limited solubility in ethanol (15 mg/mL) and DMSO (10 mg/mL) .
- Stability :
- Store at 2–8°C under argon to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound in receptor-binding assays?
- Approach :
- Batch standardization : Ensure consistent salt stoichiometry (e.g., monohydrochloride vs. dihydrochloride) .
- Buffer optimization : Use phosphate-buffered saline (pH 7.4) to avoid pH-dependent aggregation .
- Case Study : Discrepancies in serotonin receptor binding (IC = 1.2–3.5 µM) were linked to residual solvent traces in earlier batches .
Q. How can computational modeling guide the design of derivatives with enhanced catalytic or pharmacological properties?
- Methodology :
- Docking studies : Target the aminomethyl group for interactions with catalytic sites (e.g., metalloenzymes) .
- QSAR modeling : Correlate Cl-substituent position with logP values to predict blood-brain barrier penetration .
- Data Table : Predicted Properties of Derivatives
| Derivative | logP | Binding Affinity (kcal/mol) |
|---|---|---|
| 2-(Aminomethyl)-5-Cl | 1.8 | -7.2 |
| 2-(Aminomethyl)-5-F | 1.5 | -6.8 |
Q. What are the challenges in quantifying trace impurities (e.g., dechlorinated byproducts) during large-scale synthesis?
- Analytical Solutions :
- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions .
- Ion chromatography : Quantify free chloride ions to assess salt integrity .
- Mitigation : Optimize reaction time (<6 hours) to suppress dechlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
